Vuzin dihydrochloride
Description
Vuzin dihydrochloride is a compound with documented applications in both oncology and antimicrobial therapy. However, the available evidence presents ambiguity regarding its precise identity and mechanism. It exhibits IC50 values of 3.79 µM in QGY7703 hepatocellular carcinoma cells and 4.04 µM in Huh7 liver cancer cells, demonstrating efficacy in inhibiting cell cycle progression and inducing apoptosis .
In contrast, Vuzin (as described in German-language studies) is an antiseptic/antibiotic used historically for gas gangrene and wound treatment. Its use in war trauma management was noted, though side effects like localized edema and fever were reported .
Properties
CAS No. |
605-08-3 |
|---|---|
Molecular Formula |
C27H42Cl2N2O2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(6-methylheptoxy)quinolin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C27H40N2O2.2ClH/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3;;/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3;2*1H/t20-,21-,26-,27+;;/m0../s1 |
InChI Key |
QJLBJQFPIPULNW-ZULKKXTPSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O.Cl.Cl |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vuzin dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a solvent such as ethanol. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and washing with ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Vuzin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various halogenating agents; reactions are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
Vuzin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving cellular signaling and receptor interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Vuzin dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms associated with allergic reactions and motion sickness . The pathways involved include the inhibition of histamine-induced smooth muscle contraction and increased vascular permeability.
Comparison with Similar Compounds
Notes on Nomenclature and Evidence Limitations
- Name Ambiguity: The term "this compound" may refer to distinct compounds in oncological (vanoxerine) and antimicrobial contexts. Cross-referencing chemical identifiers (e.g., CAS numbers) is critical for accurate classification.
- Evidence Gaps : Direct comparisons between Vuzin (antiseptic) and other dihydrochloride antimicrobials are absent in the provided data.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing Vuzin dihydrochloride with high purity?
- Methodological Guidance :
- Synthesis : Follow salt formation protocols using stoichiometric ratios (2:1 base-to-HCl) to ensure dihydrochloride formation, as supported by analogous dihydrochloride synthesis (e.g., Bomedemstat dihydrochloride) .
- Purification : Use reverse-phase HPLC with C18 columns and mobile phases optimized for polar compounds. Purity thresholds (>99%) should align with pharmacopeial standards .
- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For stability, perform thermal gravimetric analysis (TGA) to assess hygroscopicity .
Q. How can researchers validate the molecular target(s) of this compound in vitro?
- Experimental Design :
- Binding Assays : Use radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., receptors, enzymes).
- Functional Assays : Pair with gene knockout/knockdown models (CRISPR/Cas9) to confirm target specificity. For example, Bomedemstat dihydrochloride’s LSD1 inhibition was validated via H3K4 methylation assays .
- Dose-Response Curves : Establish IC values across multiple cell lines to rule off-target effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy data for this compound across in vivo models?
- Data Contradiction Analysis :
- Model Optimization : Standardize animal strains, dosing regimens, and endpoints (e.g., neurobehavioral tests for neurodegenerative models) .
- Pharmacokinetic Profiling : Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with efficacy. Note: Some dihydrochlorides (e.g., CLZ) exhibit blood-brain barrier permeability challenges .
- Meta-Analysis : Aggregate data from independent studies using platforms like PRISMA to identify confounding variables (e.g., solvent carriers, batch purity differences) .
Q. How should researchers design experiments to evaluate long-term toxicity of Vuzin diihydrochloride?
- Methodological Framework :
- Chronic Dosing Studies : Administer sub-therapeutic to supra-therapeutic doses in rodents over 6–12 months. Monitor organ histopathology, hematological parameters, and biomarkers (e.g., liver enzymes).
- Genotoxicity Screening : Conduct Ames tests and micronucleus assays per OECD guidelines .
- Comparative Safety : Cross-reference with structurally similar dihydrochlorides (e.g., Camylofin dihydrochloride’s 60-year safety profile) to predict risk categories .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for quantifying this compound stability under varying storage conditions?
- Stability Protocol :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–3 months. Monitor degradation products via UPLC-PDA .
- Excipient Compatibility : Test with common formulation additives (e.g., lactose, Mg-stearate) using differential scanning calorimetry (DSC) .
Q. How can researchers address batch-to-batch variability in this compound samples?
- Quality Control Workflow :
- Batch Documentation : Require Certificates of Analysis (CoA) with HPLC chromatograms, residual solvent data, and water content (Karl Fischer) .
- Interlaboratory Validation : Share samples with independent labs for blinded reproducibility testing .
Data Reporting & Compliance
Q. What metadata are essential for publishing reproducible studies on this compound?
- MIACARM Standards :
- Experimental Metadata : Include batch-specific purity, solvent used, and storage conditions. For cellular assays, report passage number, seeding density, and assay plate type .
- Negative Controls : Document vehicle-only groups and positive controls (e.g., known inhibitors for target validation) .
Key Considerations for Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
